- Rapid Syntheses of (-)-FR901483 and (+)-TAN1251C Enabled by Complexity-Generating Photocatalytic Olefin HydroaminoalkylationAngewandte Chemie, 2020, 59(6), 2256-2261,
Cas no 94790-24-6 (Boc-O-Methyl-L-tyrosine Methyl Ester)

94790-24-6 structure
商品名:Boc-O-Methyl-L-tyrosine Methyl Ester
CAS番号:94790-24-6
MF:C16H23NO5
メガワット:309.357525110245
MDL:MFCD03788050
CID:798794
PubChem ID:11220582
Boc-O-Methyl-L-tyrosine Methyl Ester 化学的及び物理的性質
名前と識別子
-
- L-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-O-methyl-, methyl ester
- BOC-O-METHYL-L-TYROSINE METHYL ESTER
- O-methyl-N-tert-butoxycarbonyl-L-tyrosine methyl ester
- (S)-2-[(tert-Butoxycarbonyl)amino]-3-(4-methoxyphenyl)propionic acid methyl ester
- methyl (2S)-3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
- FOMIHTTUAILLQT-ZDUSSCGKSA-N
- (S)-2-TERT-BUTOXYCARBONYLAMINO-3-(4-METHOXY-PHENYL)-PROPIONIC ACID METHYL ESTER
- (S)-2-tert-Butoxycarbonylamino-3-(4-methoxyphenyl)propionic acid methyl ester
- (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoate
- MFCD03788050
- methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(4-methoxyphenyl)propanoate
- 94790-24-6
- L-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-O-methyl-,methyl ester
- AS-38143
- SCHEMBL5408845
- Methyl N-tert-Butoxycarbonyl-O4-Methyl-L-Tyrosinate
- Boc-Tyr(Me)-OMe
- N-(tert-Butyloxycarbonyl)-O-methyl-L-tyrosine methyl ester
- CS-0133105
- Boc-O-methyl-L-tyrosine methyl ester Boc-Tyr(Me)-OMe
- methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoate
- methyl n-boc-o-methyl-l-tyrosinate
- N-[(1,1-Dimethylethoxy)carbonyl]-O-methyl-L-tyrosine methyl ester (ACI)
- L
- (L)-Methyl N-(tert-butyloxycarbonyl)-4-methoxyphenylalaninate
- N-tert-Butoxycarbonyl-O-methyl-L-tyrosine methyl ester
- oc-O-Methyl-L-TyrosineMethylEster
- METHYL (2S)-2-[(TERT-BUTOXYCARBONYL)AMINO]-3-(4-METHOXYPHENYL)PROPANOATE
- DB-300103
- L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-methyl-, methyl ester
- AKOS025404281
- Boc-O-Methyl-L-tyrosine Methyl Ester
-
- MDL: MFCD03788050
- インチ: 1S/C16H23NO5/c1-16(2,3)22-15(19)17-13(14(18)21-5)10-11-6-8-12(20-4)9-7-11/h6-9,13H,10H2,1-5H3,(H,17,19)/t13-/m0/s1
- InChIKey: FOMIHTTUAILLQT-ZDUSSCGKSA-N
- ほほえんだ: O(C(N[C@H](C(=O)OC)CC1C=CC(=CC=1)OC)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 309.15762283g/mol
- どういたいしつりょう: 309.15762283g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 22
- 回転可能化学結合数: 9
- 複雑さ: 369
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 73.9Ų
- 疎水性パラメータ計算基準値(XlogP): 2
じっけんとくせい
- 密度みつど: 1.112±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 52-53 ºC (ethyl acetate ligroine )
- ようかいど: 極微溶性(0.31 g/l)(25ºC)、
- PSA: 73.86000
- LogP: 2.69490
Boc-O-Methyl-L-tyrosine Methyl Ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B657435-250mg |
Boc-O-Methyl-L-tyrosine Methyl Ester |
94790-24-6 | 250mg |
$ 70.00 | 2022-06-07 | ||
abcr | AB285389-5 g |
(S)-2-tert-Butoxycarbonylamino-3-(4-methoxyphenyl)propionic acid methyl ester, 98% (Boc-L-Tyr(Me)-OMe); . |
94790-24-6 | 98% | 5 g |
€449.80 | 2023-07-20 | |
eNovation Chemicals LLC | Y1265374-1g |
L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-methyl-, methyl ester |
94790-24-6 | 98%(HPLC) | 1g |
$155 | 2024-06-06 | |
eNovation Chemicals LLC | Y1265374-25g |
L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-methyl-, methyl ester |
94790-24-6 | 98%(HPLC) | 25g |
$1205 | 2023-05-17 | |
Chemenu | CM313565-10g |
Boc-Tyr(Me)-OMe |
94790-24-6 | 95% | 10g |
$350 | 2021-06-09 | |
SHENG KE LU SI SHENG WU JI SHU | sc-269584-100mg |
Methyl N-Boc-O-methyl-L-tyrosinate, |
94790-24-6 | 100mg |
¥1203.00 | 2023-09-05 | ||
A2B Chem LLC | AI63634-250mg |
(S)-2-tert-Butoxycarbonylamino-3-(4-methoxy-phenyl)-propionic acid methyl ester |
94790-24-6 | 97% | 250mg |
$30.00 | 2024-07-18 | |
A2B Chem LLC | AI63634-1g |
(S)-2-tert-Butoxycarbonylamino-3-(4-methoxy-phenyl)-propionic acid methyl ester |
94790-24-6 | 97% | 1g |
$58.00 | 2024-07-18 | |
1PlusChem | 1P00IJ02-25g |
L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-methyl-, methyl ester |
94790-24-6 | 97% | 25g |
$566.00 | 2025-03-01 | |
eNovation Chemicals LLC | Y1265374-100mg |
L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-methyl-, methyl ester |
94790-24-6 | 98%(HPLC) | 100mg |
$70 | 2025-02-28 |
Boc-O-Methyl-L-tyrosine Methyl Ester 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, rt
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 17 h, rt
リファレンス
- Synthesis and conformation studies of rubiyunnanin B analogsTetrahedron, 2014, 70(37), 6630-6640,
ごうせいかいろ 3
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetone
リファレンス
- Effect of the 4'-substituted phenylalanine moiety of sansalvamide A peptide on antitumor activityMedChemComm, 2014, 5(4), 463-467,
ごうせいかいろ 4
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), bis[(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene]-, tetrafluoroborate(… , Cyclohexyl[(4S,5S)-2-[1-(dicyclohexylphosphino)-2-naphthalenyl]-4,5-dihydro-4,5-… Solvents: Methanol ; 17 h, 75 psi, 0 °C
リファレンス
- Development of the BIPI ligands for asymmetric hydrogenationCatalysis Science & Technology, 2012, 2(10), 2083-2089,
ごうせいかいろ 5
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 2 h
リファレンス
- Regioselective ring-opening of amino acid-derived chiral aziridines: an easy access to cis-2,5-disubstituted chiral piperazinesChemistry - An Asian Journal, 2011, 6(1), 189-197,
ごうせいかいろ 6
はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Dimethylformamide ; 0 °C; 0.5 h, 25 °C; 0 °C; 3 h, 25 °C
リファレンス
- Total Synthesis of (-)-FR901483Journal of the American Chemical Society, 1999, 121(34), 7778-7786,
ごうせいかいろ 7
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetone ; rt; 72 h, rt
1.2 Reagents: Sodium hydroxide ; 2 h, rt
1.2 Reagents: Sodium hydroxide ; 2 h, rt
リファレンス
- Preparation of macrocyclic broad spectrum antibiotics, World Intellectual Property Organization, , ,
ごうせいかいろ 8
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; overnight, rt
リファレンス
- N/O-selective methylation reaction of Boc-L-tyrosineHebei Keji Daxue Xuebao, 2014, 35(3), 233-236,
ごうせいかいろ 9
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 0.2 h, 0 °C
1.2 0 °C; 18.8 h, 25 °C
1.2 0 °C; 18.8 h, 25 °C
リファレンス
- Preparation of carboxamides as calpain modulators and therapeutic uses thereof, World Intellectual Property Organization, , ,
ごうせいかいろ 10
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; rt
リファレンス
- Stereocontrolled total synthesis of (-)-FR-901483Heterocycles, 2012, 86(2), 1071-1092,
ごうせいかいろ 11
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 10 h, rt → reflux
リファレンス
- Chiral ethylene-bridged flavinium salts: the stereoselectivity of flavin-10a-hydroperoxide formation and the effect of substitution on the photochemical propertiesTetrahedron: Asymmetry, 2017, 28(12), 1780-1791,
ごうせいかいろ 12
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetone ; overnight, reflux
リファレンス
- Targeting the Tcf4 G13ANDE17 Binding Site To Selectively Disrupt β-Catenin/T-Cell Factor Protein-Protein InteractionsACS Chemical Biology, 2014, 9(1), 193-201,
ごうせいかいろ 13
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetone ; rt; 72 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 2 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 2 h, rt
リファレンス
- Synthesis of lipopeptide macrocyclic compounds as broad spectrum antibiotics, United States, , ,
ごうせいかいろ 14
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 0 °C; 1 h, rt
1.2 Solvents: Dimethylformamide ; 0 °C; 20 h, rt
1.2 Solvents: Dimethylformamide ; 0 °C; 20 h, rt
リファレンス
- Pharmaceutical agent comprising amino acid derivatives having analgesic activity, and preparation thereof, Japan, , ,
ごうせいかいろ 15
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; rt
リファレンス
- Synthesis of the optically active key intermediate of FR901483Tetrahedron Letters, 2010, 51(31), 4027-4029,
ごうせいかいろ 16
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetone ; rt; 72 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 2 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 2 h, rt
リファレンス
- Preparation of macrocyclic broad spectrum antibiotics as bacterial type 1 signal peptidase inhibitors, World Intellectual Property Organization, , ,
ごうせいかいろ 17
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetone ; rt; 72 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 2 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 2 h, rt
リファレンス
- Preparation of macrocyclic broad spectrum antibiotics for the treatment of bacterial infections, World Intellectual Property Organization, , ,
ごうせいかいろ 18
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 0 °C; 1 h, rt
1.2 Solvents: Dimethylformamide ; 0 °C; 20 h, rt
1.2 Solvents: Dimethylformamide ; 0 °C; 20 h, rt
リファレンス
- Preparation of amino acid derivatives having analgesic activity, World Intellectual Property Organization, , ,
Boc-O-Methyl-L-tyrosine Methyl Ester Raw materials
Boc-O-Methyl-L-tyrosine Methyl Ester Preparation Products
Boc-O-Methyl-L-tyrosine Methyl Ester 関連文献
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
-
Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
-
Sue Watson,Anna M. Grabowska Polym. Chem., 2014,5, 5320-5329
94790-24-6 (Boc-O-Methyl-L-tyrosine Methyl Ester) 関連製品
- 72594-77-5((S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate)
- 53267-93-9(Boc-Tyr(Me)-OH)
- 63769-58-4(Boc-D-Tyr(Bzl)-OH)
- 47375-34-8(Boc-Tyr(tBu)-OH)
- 19391-35-6(Benzyl (tert-butoxycarbonyl)-L-tyrosinate)
- 70642-86-3(Boc-D-Tyr-OH)
- 3978-80-1(N-Boc-L-tyrosine)
- 4326-36-7(Boc-L-Tyrosine methyl ester)
- 51987-73-6(N-Boc-L-phenylalanine methyl ester)
- 16881-33-7(Z-Tyr-OtBu)
推奨される供給者
Amadis Chemical Company Limited
(CAS:94790-24-6)Boc-O-Methyl-L-tyrosine Methyl Ester

清らかである:99%
はかる:5g
価格 ($):202.0